4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine
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Overview
Description
4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the 2,3-dihydro-1,4-benzodioxine ring, sulfonylation, and subsequent coupling with piperidine and pyrimidine moieties. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or stability.
Mechanism of Action
The mechanism of action of 4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxine derivatives: These compounds share the benzodioxine core and exhibit similar chemical properties.
Piperidine derivatives: Compounds containing the piperidine ring are often used in medicinal chemistry for their pharmacological activities.
Pyrimidine derivatives: Pyrimidine-based compounds are widely studied for their roles in DNA/RNA synthesis and as therapeutic agents.
Uniqueness
4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-14-10-19(21-13-20-14)27-12-15-4-6-22(7-5-15)28(23,24)16-2-3-17-18(11-16)26-9-8-25-17/h2-3,10-11,13,15H,4-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAWSGURTVJYBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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